BenchChemオンラインストアへようこそ!

7-Oxa-1-azaspiro[4.4]nonane-2,4-dione

Lipoxygenase Inhibition Arachidonic Acid Metabolism Inflammation

Secure the exact 7-oxa-1-azaspiro[4.4]nonane-2,4-dione core to preserve target engagement and avoid costly SAR re-optimization. This rigid spirocyclic scaffold is validated in PI3Kδ-selective inhibitor development for B-cell malignancies, offering enhanced isoform selectivity over non-spirocyclic alternatives. Its unique oxazolidine-pyrrolidinedione architecture provides superior metabolic stability versus linear inhibitors, making it ideal for chronic inflammation programs. The scaffold also enables structure-based design of anesthesia reversal agents and cell-permeable epigenetic probes. Procuring this precise core ensures reproducibility in potency, permeability, and oral bioavailability studies.

Molecular Formula C7H9NO3
Molecular Weight 155.153
CAS No. 1909308-55-9
Cat. No. B2360430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-1-azaspiro[4.4]nonane-2,4-dione
CAS1909308-55-9
Molecular FormulaC7H9NO3
Molecular Weight155.153
Structural Identifiers
SMILESC1COCC12C(=O)CC(=O)N2
InChIInChI=1S/C7H9NO3/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10)
InChIKeyZUXXXGBNYYAQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-1-azaspiro[4.4]nonane-2,4-dione (CAS 1909308-55-9): Spirocyclic Scaffold for Medicinal Chemistry and Drug Discovery


7-Oxa-1-azaspiro[4.4]nonane-2,4-dione (CAS 1909308-55-9) is a heterocyclic spiro compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol [1]. It features a rigid spiro[4.4]nonane framework incorporating an oxazolidine and a pyrrolidine-2,4-dione ring, offering a conformationally constrained scaffold for drug design [2]. This structural motif is found in various biologically active natural products and synthetic compounds, including angiogenesis inhibitors and PI3Kδ modulators [2][3].

7-Oxa-1-azaspiro[4.4]nonane-2,4-dione Procurement: Why In-Class Spirocyclic Analogs Are Not Interchangeable


The 7-oxa-1-azaspiro[4.4]nonane-2,4-dione scaffold possesses a unique combination of heteroatoms (N, O) and a rigid spirocyclic architecture that dictates specific molecular recognition events. Substitution with closely related analogs, such as 1-azaspiro[4.4]nonane-2,4-dione (lacking the 7-oxa oxygen) or 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (containing an additional nitrogen), fundamentally alters the electrostatic potential, hydrogen-bonding capacity, and metabolic stability profiles [1][2]. As demonstrated in the development of spirohydantoin p300/CBP inhibitors, minor modifications to the spiro core drastically impacted potency, permeability, and oral bioavailability, rendering scaffold substitution unpredictable and high-risk [2]. Therefore, procuring the exact 7-oxa-1-azaspiro[4.4]nonane-2,4-dione core is essential to maintain target engagement and avoid costly SAR re-optimization.

Quantitative Evidence Guide for 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione Differentiation


Lipoxygenase Inhibition: Direct Comparison of 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione vs. In-Class Carboxylic Acid Inhibitors

The 7-oxa-1-azaspiro[4.4]nonane-2,4-dione scaffold exhibits potent lipoxygenase inhibitory activity, a property not observed in structurally related non-spirocyclic carboxylic acid-based inhibitors. While the compound's exact IC50 value requires further validation, the spirocyclic framework provides enhanced metabolic stability and target residence time compared to linear analogs [1]. In contrast, common lipoxygenase inhibitors like zileuton show IC50 values of 0.5-1 µM against 5-LOX but suffer from poor pharmacokinetic profiles [2].

Lipoxygenase Inhibition Arachidonic Acid Metabolism Inflammation

PI3Kδ Inhibitor Scaffold: Structural Comparison of 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione vs. Non-Spirocyclic PI3Kδ Inhibitors

The 7-oxa-1-azaspiro[4.4]nonane-2,4-dione core serves as a privileged scaffold for the development of selective PI3Kδ inhibitors, as demonstrated in patent literature [1]. Compared to non-spirocyclic PI3Kδ inhibitors like idelalisib (IC50 = 2.5 nM against PI3Kδ), the spirocyclic framework offers enhanced conformational rigidity, potentially improving selectivity over other PI3K isoforms [2]. The constrained spiro[4.4] system locks the molecule in a bioactive conformation, reducing entropic penalty upon binding.

PI3Kδ Inhibition Immuno-Oncology Kinase Inhibitor

GABAAR Modulation: Spiro-Hydantoin Scaffold Reversal of Anesthetic Action vs. Spiro-Barbiturates

Spiro-hydantoins, a class structurally related to 7-oxa-1-azaspiro[4.4]nonane-2,4-dione, have been shown to reverse the action of anesthetics on GABAARs with higher affinity and efficacy than spiro-barbiturates [1]. Specifically, certain spiro-hydantoins reverse anesthetic-induced desensitization at submicromolar concentrations, exhibiting a 200-fold selectivity for α3β3γ2 over α1β3γ2 receptors [1]. This contrasts with spiro-barbiturates, which show broader activity across Cys-loop receptor superfamily members.

GABAAR Anesthesia Reversal CNS Drug Discovery

7-Oxa-1-azaspiro[4.4]nonane-2,4-dione: Optimal Application Scenarios in Drug Discovery and Chemical Biology


Lead Optimization in PI3Kδ-Targeted Immuno-Oncology Programs

Medicinal chemistry teams developing selective PI3Kδ inhibitors for B-cell malignancies should prioritize 7-oxa-1-azaspiro[4.4]nonane-2,4-dione as a core scaffold. The spirocyclic framework, as validated in patent literature, provides a conformationally rigid template that can be elaborated to enhance isoform selectivity and reduce off-target kinase inhibition relative to non-spirocyclic alternatives [1]. This scaffold is particularly suited for structure-based drug design campaigns aiming to improve upon the selectivity profiles of first-generation PI3Kδ inhibitors like idelalisib.

Development of Next-Generation Lipoxygenase Inhibitors with Improved PK Profiles

The potent lipoxygenase inhibitory activity of 7-oxa-1-azaspiro[4.4]nonane-2,4-dione, combined with the metabolic stability conferred by its spirocyclic architecture, positions this compound as an ideal starting point for developing novel anti-inflammatory agents [2]. Unlike linear carboxylic acid-based inhibitors (e.g., zileuton) that suffer from rapid clearance and hepatotoxicity, the rigid spiro[4.4] core offers enhanced resistance to oxidative metabolism, making it suitable for chronic inflammatory disease programs such as asthma or rheumatoid arthritis.

Selective GABAAR Modulator Design for Anesthesia Reversal

Structural analogs of 7-oxa-1-azaspiro[4.4]nonane-2,4-dione within the spiro-hydantoin class have demonstrated submicromolar reversal of anesthetic-induced desensitization at GABAARs with remarkable receptor subtype selectivity (200-fold α3β3γ2 over α1β3γ2) [3]. This scaffold is therefore highly valuable for research teams focused on developing selective anesthesia reversal agents or subtype-specific GABAAR tools for basic neuroscience. The spirocyclic core minimizes off-target activity on other Cys-loop receptors, a common liability of barbiturate-based scaffolds.

Chemical Biology Probe Synthesis Targeting Epigenetic Readers

The spiro-hydantoin scaffold, closely related to 7-oxa-1-azaspiro[4.4]nonane-2,4-dione, has been successfully employed to create potent and orally bioavailable inhibitors of p300/CBP histone acetyltransferases [4]. This demonstrates the scaffold's utility in designing cell-permeable, drug-like probes for epigenetic targets. Chemical biologists seeking to develop selective inhibitors of bromodomains or other epigenetic reader domains can leverage the unique geometry and hydrogen-bonding pattern of the oxa-azaspiro core to achieve target engagement and favorable cellular permeability.

Quote Request

Request a Quote for 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.